molecular formula C11H8N4 B1335370 2-(1H-pyrazol-4-yl)quinoxaline CAS No. 439106-90-8

2-(1H-pyrazol-4-yl)quinoxaline

Cat. No. B1335370
M. Wt: 196.21 g/mol
InChI Key: UNVWTRJAQMGBKQ-UHFFFAOYSA-N
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Description

“2-(1H-pyrazol-4-yl)quinoxaline” is a chemical compound that belongs to the class of N-heterocyclic compounds . It is an important biological agent with several prominent pharmacological effects .


Synthesis Analysis

The synthesis of quinoxaline has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .


Molecular Structure Analysis

The molecular formula of “2-(1H-pyrazol-4-yl)quinoxaline” is C11H8N4 . It has an average mass of 196.208 Da and a monoisotopic mass of 196.074890 Da .


Chemical Reactions Analysis

Quinoxalines have been involved in several reactions as a reagent for the preparation of various compounds . The synthesis of quinoxaline has been extensively studied for the last two decades .


Physical And Chemical Properties Analysis

“2-(1H-pyrazol-4-yl)quinoxaline” has a density of 1.3±0.1 g/cm3, a boiling point of 450.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 68.2±3.0 kJ/mol and a flash point of 258.2±13.7 °C .

Scientific Research Applications

Chemical Properties and Synthesis

2-(1H-pyrazol-4-yl)quinoxaline, a derivative of quinoxaline, is a heterocyclic compound known for its diverse applications in scientific research. Quinoxalines are formed by condensing ortho-diamines with 1,2-diketones or similar substitutes. Substituted derivatives can be generated using various α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols. This adaptability in synthesis allows for a wide range of quinoxaline derivatives with unique chemical properties and potential applications (Pareek & Kishor, 2015).

Biomedical Applications

Quinoxaline derivatives, including 2-(1H-pyrazol-4-yl)quinoxaline, have notable significance in biomedical research. These compounds exhibit a broad spectrum of pharmacological activities. Notably, they are investigated for their potential in antimicrobial activities and the treatment of chronic and metabolic diseases. The structural modification of quinoxalines allows for a variety of biomedical applications, demonstrating the versatility of these compounds in therapeutic development (Pereira et al., 2015).

Applications in Material Science

The unique chemical structure of quinoxaline derivatives makes them suitable for applications in material science. For instance, 1,4,5,8,9,12-hexaazatriphenylene (HAT), a derivative closely related to quinoxaline, serves as a building block in various molecular, macromolecular, and supramolecular systems. These systems find applications in semiconductors, sensors, liquid crystals, and energy storage materials, highlighting the material science potential of quinoxaline derivatives including 2-(1H-pyrazol-4-yl)quinoxaline (Segura et al., 2015).

Role in Synthesis of Bioactive Compounds

The fusion of quinoxaline with sulfonamide groups enhances the therapeutic potential of these compounds. Quinoxaline-linked sulfonamide hybrids exhibit a broad range of biomedical activities, including antibacterial, antifungal, anti-inflammatory, and anticancer actions. These hybrids are considered promising for developing advanced therapeutic agents against various diseases, indicating the significance of quinoxaline derivatives in the synthesis of bioactive compounds (Irfan et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

While specific future directions for “2-(1H-pyrazol-4-yl)quinoxaline” are not mentioned in the sources, there is a general interest in the synthesis of new quinazolinone derivatives with potent antimicrobial activity due to the growing problem of bacterial resistance to existing drugs .

properties

IUPAC Name

2-(1H-pyrazol-4-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-4-10-9(3-1)12-7-11(15-10)8-5-13-14-6-8/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVWTRJAQMGBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CNN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404978
Record name 2-(1H-pyrazol-4-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-4-yl)quinoxaline

CAS RN

439106-90-8
Record name 2-(1H-Pyrazol-4-yl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439106-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-pyrazol-4-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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